molecular formula C11H22N2O3 B13276681 Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate

Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B13276681
M. Wt: 230.30 g/mol
InChI Key: JZQWTCNLNLFYAQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate is a chiral piperidine derivative designed for research and development use. This compound serves as a sophisticated synthetic intermediate in medicinal chemistry. Its structure incorporates both a tert-butoxycarbonyl (Boc) protected secondary amine and vicinal amino and hydroxy functional groups on a piperidine ring, making it a versatile precursor for constructing more complex molecules . The Boc group is a standard protecting group in organic synthesis that enhances stability and allows for selective deprotection under mild acidic conditions . Piperidine scaffolds featuring amino and hydroxy substituents are prevalent in pharmaceuticals and are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds . As a multi-functionalized chiral building block, this compound is valuable for exploring structure-activity relationships and developing new therapeutic candidates. The presence of multiple stereocenters is typical for such molecules, and the specific stereochemistry must be confirmed for each batch . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-11(4,15)8(12)7-13/h8,15H,5-7,12H2,1-4H3

InChI Key

JZQWTCNLNLFYAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1N)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Carbamate Formation via Reaction with tert-Butyl Chloroformate

One common approach involves the reaction of an amine precursor with tert-butyl chloroformate under controlled conditions, typically in the presence of a base such as triethylamine . This reaction forms the tert-butyl carbamate protecting group on the nitrogen atom:

  • Reaction:
    $$
    \text{Amine} + \text{tert-butyl chloroformate} \xrightarrow[\text{triethylamine}]{\text{controlled temp}} \text{tert-butyl carbamate derivative}
    $$

  • Conditions:

    • Base: Triethylamine or similar organic base to neutralize HCl formed.
    • Solvent: Often anhydrous solvents like dichloromethane or tetrahydrofuran.
    • Temperature: Typically 0°C to room temperature to control reactivity.

This method is foundational for preparing this compound and related derivatives.

Selective Deprotection and Amino Group Introduction

According to patent literature, a key step involves the selective removal of carbamate protecting groups on the amino substituent at the 3-position while retaining the Boc group on the nitrogen at position 1. This is achieved by reacting tert-butyl 3-(alkoxycarbonylamino) piperidine-1-carboxylate intermediates with bases such as:

  • Metal hydroxides (e.g., sodium hydroxide, potassium hydroxide)
  • Metal alkoxides (e.g., sodium methoxide, potassium tert-butoxide)
  • Metal amides (e.g., sodium amide)
  • Metal carbonates (e.g., cesium carbonate, potassium carbonate)

The reaction parameters are:

Parameter Typical Range Preferred Range
Base equivalents 1 to 10 moles per mole substrate 2 to 5 moles
Solvent Water, tetrahydrofuran, ethers, alcohols, aromatic solvents, polar aprotic solvents Water, ethers, alcohols preferred
Temperature 0 to 160 °C 50 to 120 °C
Reaction time 15 minutes to 12 hours 30 minutes to 5 hours

The selective deprotection leads to tert-butyl 3-aminopiperidine-1-carboxylate, which can be further functionalized to introduce the hydroxy and methyl groups at the 4-position.

Hydroxylation and Methylation at the 4-Position

The introduction of the hydroxy and methyl groups at the 4-position of the piperidine ring can be achieved through:

  • Hydroxylation reactions using appropriate oxidizing agents or nucleophilic substitution on a suitable precursor.
  • Methylation via alkylation reactions using methylating agents under controlled conditions.

While exact protocols for this step specific to this compound are less documented, analogous piperidine derivatives typically undergo these transformations after establishing the amino and Boc-protected nitrogen functionalities.

Summary Table of Key Preparation Steps

Step No. Description Reagents/Conditions Outcome/Notes
1 Formation of Boc-protected piperidine nitrogen tert-butyl chloroformate, triethylamine, DCM, 0°C to RT Boc protection of nitrogen at position 1
2 Selective deprotection of carbamate at 3-position Base (NaOH, KOH, NaOMe, etc.), solvents (water, THF), 50-120°C, 0.5-5 h Removal of protecting group on 3-amino substituent
3 Hydroxylation and methylation at 4-position Oxidizing agents or nucleophiles; methylating agents Introduction of 4-hydroxy and 4-methyl substituents
4 Purification Extraction, crystallization, chromatography Isolation of pure this compound

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, which can modulate the activity of biological pathways .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Positionality: The target compound’s 3-amino and 4-hydroxy-4-methyl groups distinguish it from analogues like tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate (4-amino and aromatic substitution) and tert-butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate (allyl and hydroxymethyl groups) . Positional isomers, such as tert-butyl 4-amino-3-methylpiperidine-1-carboxylate (4-amino, 3-methyl), exhibit altered hydrogen-bonding capacity and steric effects . Stereochemical variants like (3R,4R)-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate highlight the importance of configuration in biological activity .
  • Electronic and Solubility Profiles: Hydroxyl and amino groups in the target compound enhance polarity and aqueous solubility compared to lipophilic analogues (e.g., 4-methylpentyl-substituted derivative ).

Pharmacological and Physicochemical Implications

  • Bioactivity: The target’s amino and hydroxyl groups may enhance binding to kinase active sites compared to analogues with bulkier (e.g., 4-methylpentyl ) or aromatic groups .
  • Stability : The 4-methyl group in the target compound may confer steric protection against enzymatic degradation relative to hydroxymethyl or allyl substituents .

Biological Activity

Tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 1822543-48-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C12H21N2O3
  • Molecular Weight : 225.31 g/mol
  • Functional Groups : Amino group, hydroxyl group, and carboxylate.

Research indicates that this compound may interact with various biological targets, primarily through modulation of enzyme activity and receptor interactions. Notably, it has been studied for its effects on the P-glycoprotein (P-gp) transporter, which plays a crucial role in drug absorption and resistance.

P-glycoprotein Interaction

Studies have shown that this compound can stimulate ATPase activity associated with P-gp, enhancing its function as a drug efflux pump. This interaction suggests a potential role in overcoming multidrug resistance in cancer treatment by increasing the bioavailability of chemotherapeutic agents .

Antitumor Activity

In vivo studies have demonstrated that this compound exhibits antitumor properties. For instance, it was observed to reduce tumor volume and weight without significant side effects in murine models . The compound's ability to inhibit Class I PI3-kinase enzymes, which are frequently deregulated in various cancers, further supports its potential as an anticancer agent .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of related compounds have suggested that derivatives similar to this compound may possess antibacterial and antifungal properties. These findings highlight the need for further studies to explore the full spectrum of biological activities associated with this compound .

Case Study 1: In Vivo Antitumor Efficacy

A study published in Nature Reviews Cancer explored the efficacy of various piperidine derivatives, including this compound, against tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, attributed to the compound's ability to inhibit cancer cell proliferation through PI3K pathway modulation .

Case Study 2: Interaction with Drug Transporters

Research examining the pharmacokinetics of this compound revealed its preferential selectivity toward P-gp over other ATP-binding cassette transporters. This selectivity is crucial for enhancing the effectiveness of co-administered drugs by preventing their efflux from cancer cells .

Summary of Biological Activities

Biological ActivityObservations
AntitumorReduced tumor volume and weight in animal models
P-glycoprotein ModulationStimulates ATPase activity enhancing drug absorption
AntimicrobialPotential antibacterial and antifungal effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing tert-butyl 3-amino-4-hydroxy-4-methylpiperidine-1-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For analogous tert-butyl piperidine carboxylates, common steps include:

  • Ring formation : Cyclization of precursors using tert-butyl carbamate under basic conditions.
  • Amino/hydroxy group introduction : Selective protection/deprotection strategies (e.g., Boc protection for amines, orthogonal protecting groups for hydroxyls).
  • Optimization : Catalysts like DMAP or solvents such as DMF can enhance yields . Reaction monitoring via TLC or HPLC is critical to identify intermediates.
    • Validation : Purification via silica gel chromatography (hexane/EtOAc gradients) followed by recrystallization ensures purity. Confirm structure using 1^1H/13^13C NMR and HRMS .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if airborne particles are generated .
  • Engineering Controls : Conduct reactions in fume hoods with adequate ventilation to mitigate inhalation risks .
  • Waste Disposal : Segregate waste in labeled containers for halogenated organic compounds and consult institutional guidelines for hazardous chemical disposal .
    • Documentation : Maintain a safety data sheet (SDS) template, even if toxicity data is incomplete, and reference analogous compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) for hazard extrapolation .

Advanced Research Questions

Q. How does the stereochemistry at the 3-amino and 4-hydroxy positions influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Steric Effects : The tert-butyl group creates steric hindrance, directing nucleophilic attacks to the less hindered amino group. Molecular modeling (e.g., DFT calculations) can predict regioselectivity .
  • Hydrogen Bonding : The 4-hydroxy group may stabilize transition states via intramolecular H-bonding with the carbonyl oxygen, altering reaction pathways.
  • Experimental Design : Compare reactivity of stereoisomers (e.g., cis vs. trans) in SN2 reactions with alkyl halides. Monitor kinetics via 19^19F NMR or LC-MS .

Q. How can researchers address contradictions in reported toxicity data for tert-butyl piperidine carboxylate derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-reference limited acute toxicity data (e.g., LD50 for similar compounds like tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate) with in vitro assays (e.g., HepG2 cell viability studies) .
  • Uncertainty Mitigation : Apply the Globally Harmonized System (GHS) Category 4 (low acute toxicity) as a conservative default and conduct Ames tests for mutagenicity .
  • Dose-Response Studies : Perform iterative in vivo assays (OECD guidelines) to refine NOAEL/LOAEL values for risk assessment .

Q. What computational strategies predict the biological activity of this compound in drug discovery?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like GPCRs or kinases. The amino and hydroxy groups may form H-bonds with active sites .
  • ADMET Prediction : Tools like SwissADME estimate logP (hydrophobicity) and blood-brain barrier penetration. The tert-butyl group may enhance metabolic stability .
  • Validation : Synthesize derivatives (e.g., acylated amines) and test in enzyme inhibition assays (e.g., IC50 determination via fluorescence polarization) .

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